Sodium (oxan-2-yl)methanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (oxan-2-yl)methanesulfinate: is an organosulfur compound with the molecular formula C6H11NaO3S. It is a sodium salt of methanesulfinic acid and is characterized by the presence of an oxan-2-yl group attached to the methanesulfinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium (oxan-2-yl)methanesulfinate can be synthesized through the reaction of methanesulfinic acid with sodium hydroxide, followed by the introduction of the oxan-2-yl group. The reaction typically involves the following steps:
Preparation of Methanesulfinic Acid: Methanesulfinic acid is prepared by the reduction of methanesulfonyl chloride using a reducing agent such as sodium borohydride.
Formation of Sodium Methanesulfinate: Methanesulfinic acid is neutralized with sodium hydroxide to form sodium methanesulfinate.
Introduction of Oxan-2-yl Group: The oxan-2-yl group is introduced through a nucleophilic substitution reaction, where the sodium methanesulfinate reacts with an appropriate oxan-2-yl halide under controlled conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Sodium (oxan-2-yl)methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve halides or other electrophiles under basic or neutral conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Sodium (oxan-2-yl)methanesulfinate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of organosulfur compounds, including sulfonamides, sulfones, and thiosulfonates.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of functional materials with specific properties, such as conductivity and catalytic activity.
Biological Research: It is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of sodium (oxan-2-yl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The oxan-2-yl group enhances its reactivity, allowing it to participate in nucleophilic substitution and addition reactions. The compound can interact with electrophilic centers in target molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Sodium methanesulfinate: Similar in structure but lacks the oxan-2-yl group.
Sodium benzenesulfinate: Contains a benzene ring instead of the oxan-2-yl group.
Sodium toluenesulfinate: Contains a toluene moiety instead of the oxan-2-yl group
Uniqueness: Sodium (oxan-2-yl)methanesulfinate is unique due to the presence of the oxan-2-yl group, which imparts distinct reactivity and properties compared to other sodium sulfinates. This makes it a valuable compound for specific synthetic applications and research studies .
Biological Activity
Sodium (oxan-2-yl)methanesulfinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, highlighting case studies, research findings, and data tables that illustrate its effects on various biological systems.
This compound is a sulfonate derivative characterized by the following chemical structure:
- Molecular Formula : C₅H₉NaO₃S
- Molecular Weight : 182.19 g/mol
- IUPAC Name : Sodium 2-(methanesulfonyl)oxane
Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with biological macromolecules and cellular pathways. Some of the proposed mechanisms include:
- Antioxidant Activity : The compound may act as a free radical scavenger, protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest it may inhibit bacterial growth, making it a candidate for antimicrobial applications.
- Cellular Signaling Modulation : It may influence signaling pathways related to inflammation and apoptosis.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in Table 1.
Antimicrobial Activity
The antimicrobial efficacy was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a guinea pig model subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced neuronal damage compared to controls, as assessed by histopathological analysis.
Case Study 2: Anticancer Potential
Another study explored the anticancer properties of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against various tumor cells, with an IC50 value of approximately 20 µM for breast cancer cells, indicating potential for further development as an anticancer agent.
Properties
Molecular Formula |
C6H11NaO3S |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
sodium;oxan-2-ylmethanesulfinate |
InChI |
InChI=1S/C6H12O3S.Na/c7-10(8)5-6-3-1-2-4-9-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 |
InChI Key |
NSQDPYSIJQTODN-UHFFFAOYSA-M |
Canonical SMILES |
C1CCOC(C1)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.